molecular formula C23H22O5 B12708147 9,11-Dihydroxy-3,3-dimethyl-10-(3-methyl-but-2-enyl)-3H-pyrano(3,2-a)xanthen-12-one CAS No. 105037-93-2

9,11-Dihydroxy-3,3-dimethyl-10-(3-methyl-but-2-enyl)-3H-pyrano(3,2-a)xanthen-12-one

Cat. No.: B12708147
CAS No.: 105037-93-2
M. Wt: 378.4 g/mol
InChI Key: HPCMZEMPMMZZPL-UHFFFAOYSA-N
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Description

9,11-Dihydroxy-3,3-dimethyl-10-(3-methyl-but-2-enyl)-3H-pyrano(3,2-a)xanthen-12-one is a complex organic compound that belongs to the class of xanthene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,11-Dihydroxy-3,3-dimethyl-10-(3-methyl-but-2-enyl)-3H-pyrano(3,2-a)xanthen-12-one typically involves multi-step organic reactions. Common starting materials include aromatic aldehydes and phenolic compounds. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the aromatic ring, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, xanthene derivatives are known for their antimicrobial, antiviral, and anticancer properties. Research often focuses on understanding these activities and developing new therapeutic agents.

Medicine

In medicine, compounds like 9,11-Dihydroxy-3,3-dimethyl-10-(3-methyl-but-2-enyl)-3H-pyrano(3,2-a)xanthen-12-one are investigated for their potential use in drug development, particularly for treating infections and cancer.

Industry

Industrially, these compounds may be used in the production of dyes, pigments, and other materials due to their vibrant colors and stability.

Mechanism of Action

The mechanism of action of 9,11-Dihydroxy-3,3-dimethyl-10-(3-methyl-but-2-enyl)-3H-pyrano(3,2-a)xanthen-12-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Xanthene: A parent compound with similar structural features.

    Fluorescein: A xanthene derivative used as a fluorescent dye.

    Eosin: Another xanthene derivative with applications in staining and microscopy.

Uniqueness

9,11-Dihydroxy-3,3-dimethyl-10-(3-methyl-but-2-enyl)-3H-pyrano(3,2-a)xanthen-12-one is unique due to its specific functional groups and structural configuration, which may impart distinct biological activities and chemical reactivity compared to other xanthene derivatives.

Properties

CAS No.

105037-93-2

Molecular Formula

C23H22O5

Molecular Weight

378.4 g/mol

IUPAC Name

9,11-dihydroxy-3,3-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-a]xanthen-12-one

InChI

InChI=1S/C23H22O5/c1-12(2)5-6-13-15(24)11-18-20(21(13)25)22(26)19-14-9-10-23(3,4)28-16(14)7-8-17(19)27-18/h5,7-11,24-25H,6H2,1-4H3

InChI Key

HPCMZEMPMMZZPL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=C(C=C3)OC(C=C4)(C)C)O)C

Origin of Product

United States

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